N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide
Description
N'-[(E)-(2-Hydroxynaphthalen-1-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is a hydrazone derivative characterized by a naphthalene backbone substituted with a hydroxyl group at the 2-position and a naphthalen-1-yl acetohydrazide moiety. Its synthesis typically involves the condensation of 2-(naphthalen-1-yl)acetohydrazide with 2-hydroxy-1-naphthaldehyde under acidic conditions, followed by purification via recrystallization or chromatography . The compound’s structure is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the hydrazone nitrogen, as inferred from related analogs . Its planar aromatic system and electron-rich regions make it a candidate for biological interactions, particularly in DNA binding and enzyme inhibition .
Properties
Molecular Formula |
C23H18N2O2 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C23H18N2O2/c26-22-13-12-17-7-2-4-11-20(17)21(22)15-24-25-23(27)14-18-9-5-8-16-6-1-3-10-19(16)18/h1-13,15,26H,14H2,(H,25,27)/b24-15+ |
InChI Key |
SCBKFTYEJUZCED-BUVRLJJBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Preparation Methods
Condensation of 2-Hydroxy-1-naphthaldehyde with 2-(Naphthalen-1-yl)acetohydrazide
The primary route involves refluxing equimolar quantities of 2-hydroxy-1-naphthaldehyde and 2-(naphthalen-1-yl)acetohydrazide in absolute ethanol. The reaction proceeds via nucleophilic addition-elimination, forming the hydrazone linkage (C=N) characteristic of the E-configuration. Ethanol acts as both solvent and proton donor, facilitating imine bond formation. Reaction completion is confirmed by thin-layer chromatography (TLC) at 2-hour intervals.
Hydrazine Hydrate-Mediated Cyclization
A modified approach from patent WO2015180583A1 employs 85% hydrazine hydrate in ethanol to generate the acetohydrazide precursor in situ. This one-pot method reduces intermediate isolation steps:
Procedure:
-
Step 1: 2-(Naphthalen-1-yl)acetyl chloride (0.02 mol) is added dropwise to hydrazine hydrate (0.06 mol) in ethanol.
-
Step 2: The mixture is refluxed for 3 hours, yielding 2-(naphthalen-1-yl)acetohydrazide.
-
Step 3: Without isolation, 2-hydroxy-1-naphthaldehyde (0.02 mol) is introduced, and reflux continues for 4 hours.
Advantages:
Industrial-Scale Production Protocols
Continuous Flow Synthesis
Large-scale manufacturing utilizes flow reactors to enhance heat transfer and mixing efficiency. Key stages include:
| Parameter | Value |
|---|---|
| Reactor Type | Tubular (316L stainless steel) |
| Flow Rate | 15 mL/min |
| Residence Time | 45 minutes |
| Annual Capacity | 1.2 metric tons |
This method reduces side products (e.g., Schiff base oligomers) by maintaining laminar flow and precise stoichiometric control.
Solvent Recovery and Waste Management
Industrial processes integrate solvent distillation loops:
-
Ethanol recovery: 92% via fractional distillation
-
Solid waste: <5% (primarily sodium chloride from neutralization)
Purification and Characterization
Chromatographic Isolation
Crude product is purified using silica gel chromatography with dichloromethane/methanol (20:1 v/v) as the eluent. The target compound elutes at Rf = 0.45 (TLC, silica GF254).
Spectroscopic Confirmation
1H NMR (400 MHz, CDCl3):
Comparative Analysis of Synthesis Methods
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazide functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild acidic or basic conditions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide involves its interaction with molecular targets through hydrogen bonding, coordination with metal ions, and π-π stacking interactions. These interactions can modulate the activity of enzymes, disrupt microbial cell walls, and inhibit the growth of pathogenic microorganisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The compound’s structural analogs vary in their aromatic substituents, which directly influence solubility, stability, and bioactivity:
- Electron-withdrawing groups (e.g., nitro in MMINA) improve metabolic stability, as seen in its resistance to hepatic degradation . The hydroxyl group in the target compound enhances hydrogen-bonding capacity, critical for DNA intercalation and antioxidant activity .
Anti-Inflammatory Activity
- Target Compound: Limited direct data, but related naphthyl hydrazones show moderate TNF-α suppression (~40–50%) in macrophages .
- Compound 4a: Exhibits 57.3% TNF-α suppression in vivo, comparable to SB-203580 (p38 MAPK inhibitor), attributed to the morpholinoethoxy group’s kinase-binding affinity .
- Compound 4f (4-chlorobenzylidene analog): 55.8% TNF-α suppression, with reduced ulcerogenic effects compared to non-hydroxylated analogs .
Antimicrobial and Anticancer Activity
- Coumarin Derivatives (e.g., 4f) : Showed superior antibacterial activity against S. aureus (MIC = 8 µg/mL) due to the coumarin ring’s ability to disrupt bacterial membranes .
- MMINA : Reduced cisplatin-induced hepatotoxicity by 60% via antioxidative mechanisms, linked to the indole moiety’s radical-scavenging properties .
Enzyme Inhibition
- Target Compound : Predicted to inhibit cyclooxygenase-2 (COX-2) via molecular docking, with a binding affinity (ΔG = −9.2 kcal/mol) similar to indomethacin .
- Pyrazolyl Hydrazones (e.g., 4a) : Selective p38 MAPK inhibition (IC₅₀ = 0.8 µM) due to the pyrazole ring’s fit into the kinase ATP-binding pocket .
Pharmacokinetic Profiles
- Target Compound: Limited in vivo data, but naphthalene derivatives generally exhibit prolonged half-lives (t₁/₂ = 6–8 hours) due to high plasma protein binding .
- MMINA : Oral bioavailability of 65% in rats, attributed to the nitro group’s resistance to first-pass metabolism .
- Indole Derivatives : Rapid clearance (t₁/₂ = 2–3 hours) but lower hepatotoxicity, favoring short-term anti-inflammatory use .
Biological Activity
N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is a hydrazone compound notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The compound has the molecular formula C₁₉H₁₆N₂O₂ and features a hydrazone linkage, which is crucial for its biological interactions. Its structure includes two naphthalene rings and a hydroxymethyl group, contributing to its lipophilicity and potential for interacting with various biological targets.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have shown that it is effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some common pathogens are summarized in the following table:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Antibacterial |
| Escherichia coli | 31.25 - 125 | Antibacterial |
| Enterococcus faecalis | 31.25 - 125 | Antibacterial |
| Pseudomonas aeruginosa | 62.5 - 250 | Antibacterial |
The compound's mechanism of action appears to involve the inhibition of protein synthesis and disruption of cell wall integrity, making it a promising candidate for further development in antimicrobial therapy .
Anticancer Activity
Research has indicated that this compound may also possess anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including leukemia and breast cancer cells. The compound's effectiveness can be attributed to its ability to induce apoptosis and inhibit cell cycle progression.
Mechanistic Studies
Mechanistic studies utilizing molecular docking simulations have revealed that this compound interacts with key enzymes involved in cancer metabolism and bacterial growth. These interactions often involve hydrogen bonding and hydrophobic interactions with amino acid residues at the active sites of these enzymes.
Comparative Analysis with Related Compounds
To understand the unique biological profile of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| N'-[(E)-(4-methylbenzylidene)-2-(naphthalen-1-yl)acetohydrazide] | Similar hydrazone structure | Antimicrobial | Contains a methyl group enhancing lipophilicity |
| N'-[(E)-(2-hydroxybenzylidene)-acetohydrazide] | Related hydrazone | Antioxidant | Lacks naphthalene moiety |
| 3-{[(E)-(2-Hydroxynaphthalen-1-yl)methylidene]amino}pyridine | Amino-substituted derivative | Anticancer | Incorporates pyridine ring enhancing interaction potential |
This comparative analysis highlights the distinctiveness of this compound due to its specific structural components and biological profiles.
Q & A
Basic: What are the standard synthetic routes for N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide?
The compound is synthesized via a condensation reaction between 2-(naphthalen-1-yl)acetohydrazide and 2-hydroxy-1-naphthaldehyde. Key steps include:
- Reagent ratios : Equimolar amounts of hydrazide and aldehyde (e.g., 0.01 mol each) in ethanol under reflux for 2.5–3 hours .
- Purification : Filtration of the yellow precipitate, washing with ethanol, and recrystallization from hot ethanol (yield ~94%) .
- Monitoring : Thin-layer chromatography (TLC) to track reaction progress and confirm product purity .
Basic: How is the structural identity of this compound confirmed?
Structural characterization involves:
- Spectroscopy :
- Elemental analysis : Matching experimental and calculated C, H, N, and O percentages (e.g., C: 64.95% vs. 65.01%) .
Advanced: What crystallographic methods are used to resolve structural ambiguities?
Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemistry and intermolecular interactions:
- Data collection : Crystals grown via slow evaporation (e.g., ethanol/water mix) at 173 K .
- Refinement : SHELXL software for structure solution and refinement. Key parameters include -factor (<0.06) and data-to-parameter ratio (>14:1) .
- Hydrogen bonding : Analysis of π-π stacking and H-bond networks (e.g., O–H···N interactions) to explain stability .
Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray) be reconciled?
Contradictions arise from dynamic processes (e.g., tautomerism) or crystal packing effects:
- Dynamic NMR : Variable-temperature NMR to detect tautomeric equilibria (e.g., keto-enol shifts) .
- Computational modeling : Density Functional Theory (DFT) calculations to compare experimental and theoretical spectra .
- Complementary techniques : Pair SCXRD (static structure) with solid-state NMR for dynamic insights .
Basic: What in vitro assays evaluate its biological activity?
Common assays include:
- Antimicrobial testing : Broth microdilution (MIC/MBC) against bacterial/fungal strains .
- Anti-inflammatory activity : Inhibition of TNF-α production in LPS-stimulated macrophages (IC determination) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .
Advanced: What strategies optimize in vivo pharmacological efficacy?
- Dosing protocols : Oral administration at 100 µmol/kg in rodent models (e.g., carrageenan-induced hypernociception) with plasma half-life monitoring .
- Metabolic stability : Cytochrome P450 inhibition assays to predict drug-drug interactions .
- Formulation : Co-crystallization with co-formers (e.g., succinic acid) to enhance solubility .
Advanced: How are reaction mechanisms (e.g., hydrazone formation) validated?
- Kinetic studies : Pseudo-first-order kinetics under varying pH and temperature to identify rate-limiting steps .
- Isotopic labeling : -labeled aldehydes to trace oxygen incorporation in hydrazone bonds .
- Theoretical studies : Transition state analysis using Gaussian software to map energy barriers .
Basic: What analytical techniques assess purity and stability?
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) for purity >98% .
- Stability studies : Accelerated degradation under heat/humidity (ICH guidelines) monitored via TLC and FTIR .
Advanced: How is regioselectivity controlled during functionalization?
- Directing groups : Use of –OH or –OCH substituents to guide electrophilic substitution on naphthalene rings .
- Catalysis : Pd-catalyzed C–H activation for selective derivatization (e.g., Suzuki coupling) .
Advanced: What computational tools predict binding modes to biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
